molecular formula C11H19NS B14545278 N,N,3-Trimethyl-2-(prop-2-en-1-yl)pent-4-enethioamide CAS No. 61784-30-3

N,N,3-Trimethyl-2-(prop-2-en-1-yl)pent-4-enethioamide

Cat. No.: B14545278
CAS No.: 61784-30-3
M. Wt: 197.34 g/mol
InChI Key: CFLBMKRPJDKJCF-UHFFFAOYSA-N
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Description

N,N,3-Trimethyl-2-(prop-2-en-1-yl)pent-4-enethioamide is an organic compound with a complex structure that includes multiple functional groups

Properties

CAS No.

61784-30-3

Molecular Formula

C11H19NS

Molecular Weight

197.34 g/mol

IUPAC Name

N,N,3-trimethyl-2-prop-2-enylpent-4-enethioamide

InChI

InChI=1S/C11H19NS/c1-6-8-10(9(3)7-2)11(13)12(4)5/h6-7,9-10H,1-2,8H2,3-5H3

InChI Key

CFLBMKRPJDKJCF-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C(CC=C)C(=S)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-Trimethyl-2-(prop-2-en-1-yl)pent-4-enethioamide typically involves multi-step organic reactions. One common method includes the alkylation of a suitable amine precursor with an allyl halide, followed by the introduction of a thioamide group through a reaction with a thioamide reagent under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization would be common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N,N,3-Trimethyl-2-(prop-2-en-1-yl)pent-4-enethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium iodide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Allyl-substituted derivatives.

Scientific Research Applications

N,N,3-Trimethyl-2-(prop-2-en-1-yl)pent-4-enethioamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N,3-Trimethyl-2-(prop-2-en-1-yl)pent-4-enethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The allyl group may also participate in reactions with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylthioacetamide: Similar in structure but lacks the allyl group.

    N,N-Diethylthioacetamide: Similar but with ethyl groups instead of methyl groups.

    Allylthiourea: Contains an allyl group and a thioamide group but differs in the overall structure.

Uniqueness

N,N,3-Trimethyl-2-(prop-2-en-1-yl)pent-4-enethioamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the allyl and thioamide groups allows for a wide range of chemical transformations and interactions, making it a versatile compound for various applications.

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